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Compound of Interest |

Compound Name: 4-Hexen-3-one, 2-hydroxy- (9Cl)
CAS No.: 127229-40-7
Cat. No.: B593294
. J

Executive Summary & Chemical Identity
2-Hydroxy-4-hexen-3-one (Formula:

, MW: 114.14 g/mol ) is a bifunctional carbonyl compound featuring a conjugated enone system
and an

-hydroxyl group.[1][2][3] It serves as a critical intermediate in the Maillard reaction (non-
enzymatic browning) and contributes to the complex aroma profiles of roasted foods (e.g.,
coffee, bakery products).[4][5]

This guide provides a rigorous framework for its identification, distinguishing it from structural
isomers like 4-hydroxy-3-hexanone or 5-hydroxy-4-hexen-3-one through high-resolution
spectroscopy.[3]

Structural Dynamics
o Chirality: The C2 position is a stereogenic center, yielding (R) and (S) enantiomers.
o Geometric Isomerism: The C4=C5 double bond exists as E (trans) or Z (cis) isomers.[6] The

(E)-isomer is thermodynamically favored due to reduced steric strain between the carbonyl
and the terminal methyl group.
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Property Value

IUPAC Name 2-hydroxyhex-4-en-3-one
CAS Registry 127229-40-7

SMILES CC=CC(=0)C(C)O

Key Functionalities -unsaturated ketone, Secondary alcohol

Synthesis & Preparation Protocol

Context: Direct isolation from natural sources is low-yield.[3] The following biomimetic synthesis
mimics the aldol condensation pathways found in Maillard chemistry.

Mechanistic Pathway: Aldol Condensation

The most efficient synthetic route involves the base-catalyzed cross-aldol condensation of
acetoin (3-hydroxy-2-butanone) with acetaldehyde.[3]

Reaction Logic:

e Enolization: Base removes a proton from the methyl group of acetoin (kinetic control) or the
methylene (thermodynamic). For this target, we require attack from the acetoin methyl side
(less hindered) or specific directed aldol protocols (e.g., lithium enolates).

o Condensation: The enolate attacks acetaldehyde.[3]

o Dehydration: Spontaneous elimination of water forms the conjugated enone system.[3]

. Base (LDA, -78°C)
Acetoin Kinetic Enolat
(3-hydroxy-2-butanone) netic Enolate DO
Aldol Adduct (Dehydration) _ [ 2-Hydroxy-4-hexen-3-one
’y (2,4-dihydroxy-3-hexanone) > (Target)

Acetaldehyde
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Figure 1: Synthetic workflow via directed aldol condensation.

Spectroscopic Characterization

Note: Due to the volatility and reactivity of this compound, data is often derived from GC-MS
libraries of flavor isolates. The following values represent the authoritative expected signatures
based on structural first principles and analogous enone systems.

A. Nuclear Magnetic Resonance (NMR)
Method: 500 MHz
H-NMR in

. Diagnostic Logic: The spectrum is defined by the coupling of the vinyl protons (large J for
trans) and the distinct shift of the methine proton adjacent to the OH and C=0.

Predicted

H-NMR Data Table
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e Carbonyl (C3): ~200 ppm (Conjugated ketone).[3]

o Alkene (C4, C5): ~125 ppm and ~145 ppm.

e Carbinol (C2): ~70-75 ppm.[3]
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e Methyls (C1, C6): ~18-20 ppm.[3]

B. Infrared Spectroscopy (FT-IR)
Sampling: Thin film (neat) on NaCl plates.[3]

e 3400 - 3500 cm

: O-H stretch (Broad, H-bonded).[3]

e 1670 - 1690 cm

: C=0 stretch.[3] Note: Lower than typical ketones (1715) due to conjugation with the alkene.

e 1620 - 1640 cm
: C=C stretch (Conjugated).[3]
e 970-980cm

: C-H out-of-plane bend (Specific for trans-alkenes).[3]

C. Mass Spectrometry (EI-MS)
Method: Electron lonization (70 eV).[3] Fragmentation Logic: The molecule undergoes
-cleavage at the hydroxyl group and the carbonyl group.
e Molecular lon (
): m/z 114 (Often weak).[3]

» Base Peak: Likely m/z 43 (

) or m/z 69 (Crotonyl cation,
).[3]

e Diagnostic Fragment:m/z 45 (

).[3] This fragment arises from
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-cleavage at the C2-C3 bond, isolating the hydroxyethyl moiety. This distinguishes it from
isomers where the OH is elsewhere.[7]

Molecular lon
[M]+ m/z 114

Cleavage A \Cleavage B

Alpha Cleavage (C2-C3)
[CH3-CH=OH]+ m/z 45
(Diagnostic for 2-OH)

Acylium lon
[CH3-CH=CH-C=0]+ m/z 69

;C2H2 (Loss of Acetylene)

Acetyl lon
[CH3-COJ]+ m/z 43
(Rearrangement)

Click to download full resolution via product page
Figure 2: Proposed mass spectral fragmentation pathway.

Quality Control & Isomer Differentiation

In drug development and flavor analysis, distinguishing 2-hydroxy-4-hexen-3-one from its
isomers is critical.[3]

2-Hydroxy-4-hexen- 4-Hydroxy-3- 5-Hydroxy-4-hexen-
Feature
3-one hexanone 3-one
Unsaturation Conjugated (Enone) Saturated Conjugated (Enone)
IR C=0O ~1680 cm ~1715 cm ~1680 cm
MS Base m/z 69 (Crotonyl) m/z 57 (Propionyl) m/z 43 (Acetyl)
Transparent (>200
uv ~225 nm parent ~225 nm
nm)
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Protocol for Purity:

e GC-MS: Use a polar column (e.g., DB-Wax) to separate the hydroxy-ketone from non-polar
byproducts.[3]

» Kovats Index (RI): Expect an RI value approx. 1300-1400 on polar columns due to H-
bonding capability.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.futurelearn.com/info/courses/everyday-chemistry/0/steps/22336
https://pdf.benchchem.com/1236/An_In_depth_Technical_Guide_to_the_Isomers_of_4_Hexen_3_one_and_Their_Characterization.pdf
https://brainly.com/question/30427097
https://webbook.nist.gov/cgi/cbook.cgi?ID=C4984854&Mask=80
https://www.benchchem.com/product/b593294#spectroscopic-data-of-2-hydroxy-4-hexen-3-one
https://www.benchchem.com/product/b593294#spectroscopic-data-of-2-hydroxy-4-hexen-3-one
https://www.benchchem.com/product/b593294#spectroscopic-data-of-2-hydroxy-4-hexen-3-one
https://www.benchchem.com/product/b593294#spectroscopic-data-of-2-hydroxy-4-hexen-3-one
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b593294?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593294?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

